molecular formula C24H49N3O B12674096 Isooctadecanoic acid, monoamide with piperazine-1-ethylamine CAS No. 93920-31-1

Isooctadecanoic acid, monoamide with piperazine-1-ethylamine

Cat. No.: B12674096
CAS No.: 93920-31-1
M. Wt: 395.7 g/mol
InChI Key: JZGMOXSXFJYBMS-UHFFFAOYSA-N
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Description

Isooctadecanoic acid, monoamide with piperazine-1-ethylamine is a compound that combines the properties of isooctadecanoic acid and piperazine-1-ethylamine. Isooctadecanoic acid is a long-chain fatty acid, while piperazine-1-ethylamine is a compound containing a piperazine ring and an ethylamine group. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isooctadecanoic acid, monoamide with piperazine-1-ethylamine typically involves the reaction of isooctadecanoic acid with piperazine-1-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Isooctadecanoic acid, monoamide with piperazine-1-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Isooctadecanoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of isooctadecanoic acid, monoamide with piperazine-1-ethylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Octadecanoic acid, monoamide with piperazine-1-ethylamine
  • Hexadecanoic acid, monoamide with piperazine-1-ethylamine
  • Dodecanoic acid, monoamide with piperazine-1-ethylamine

Comparison: Isooctadecanoic acid, monoamide with piperazine-1-ethylamine is unique due to its specific combination of a long-chain fatty acid and a piperazine-1-ethylamine moiety. This combination imparts distinct chemical and physical properties, such as enhanced solubility and stability, compared to similar compounds. Additionally, its specific structure may result in unique biological activities and applications .

Properties

CAS No.

93920-31-1

Molecular Formula

C24H49N3O

Molecular Weight

395.7 g/mol

IUPAC Name

16-methyl-N-(2-piperazin-1-ylethyl)heptadecanamide

InChI

InChI=1S/C24H49N3O/c1-23(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)26-19-22-27-20-17-25-18-21-27/h23,25H,3-22H2,1-2H3,(H,26,28)

InChI Key

JZGMOXSXFJYBMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCCN1CCNCC1

Origin of Product

United States

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